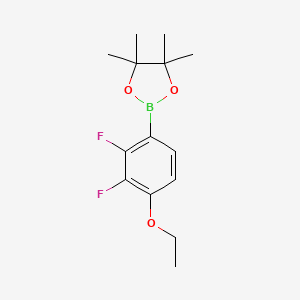

2-(4-Ethoxy-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-Ethoxy-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester characterized by a phenyl ring substituted with an ethoxy group at the para position and fluorine atoms at the ortho and meta positions. The dioxaborolane ring (pinacol boronate ester) enhances stability and reactivity, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications. Its molecular weight is estimated at ~340 g/mol based on structural analogs .

Properties

IUPAC Name |

2-(4-ethoxy-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BF2O3/c1-6-18-10-8-7-9(11(16)12(10)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPUSFQOUTWHQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OCC)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BF2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Ethoxy-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- IUPAC Name : 2-(4-Ethoxy-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C₁₄H₁₉B F₂O₃

- Molecular Weight : 284.11 g/mol

- CAS Number : Not specified in the sources.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the boron atom allows for unique interactions with biomolecules such as proteins and nucleic acids. Boron compounds are known to influence enzyme activity and can participate in the modulation of signaling pathways.

Biological Activity Overview

Research indicates that 2-(4-Ethoxy-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits several biological activities:

- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has demonstrated efficacy against a range of bacterial strains and fungi.

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways.

Case Study 1: Antitumor Efficacy

A study conducted on human cancer cell lines revealed that treatment with 2-(4-Ethoxy-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane resulted in a significant reduction in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |

| A549 (Lung) | 10 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Induction of oxidative stress |

Case Study 2: Antimicrobial Activity

The antimicrobial effectiveness was assessed against Gram-positive and Gram-negative bacteria. The compound showed a broad spectrum of activity.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Electron-Donating vs. Electron-Withdrawing Groups

- Target Compound : The ethoxy group (-OCH₂CH₃) is electron-donating, increasing electron density on the phenyl ring, while the 2,3-difluoro substituents are electron-withdrawing, creating a polarized electronic environment. This balance enhances electrophilicity at the boron center, favoring cross-coupling efficiency .

- 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-... (MW 334) : Dichloro and dimethoxy groups provide strong electron-withdrawing and donating effects, respectively. The dichloro substituents increase Lewis acidity at boron, as evidenced by downfield shifts in $ ^1H $-NMR (δ 6.56 ppm for aromatic protons) .

- 2-(4-(2,2-Difluoroethoxy)phenyl)-...

Fluorine Substitution

- 2-(3-(Difluoromethyl)-4-fluorophenyl)-... : Difluoromethyl (-CF₂H) and fluorine substituents significantly enhance metabolic stability and lipophilicity, critical for drug candidates. The target compound’s 2,3-difluoro pattern may offer similar advantages in pharmacokinetics .

- 2-(4-Fluorobenzyl)-... (MW 236.09) : A fluorobenzyl group increases lipophilicity (logP ~2.5) compared to the target compound’s ethoxy-difluoro system, which may have higher aqueous solubility due to the ethoxy group .

Comparative Data Table

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Ethoxy-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is synthesized via boron esterification, typically using Suzuki-Miyaura coupling precursors. A common method involves reacting an aryl halide with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂), potassium acetate, and anhydrous dioxane at 80–100°C under inert conditions . Purification is achieved via silica gel chromatography (ethyl acetate/hexane), followed by characterization using:

- ¹H/¹³C/¹⁹F NMR to confirm substituent positions and boron integration .

- High-resolution mass spectrometry (HRMS) to validate molecular weight .

Table 1: Key Synthetic Parameters

| Parameter | Condition |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (1–5 mol%) |

| Solvent | Anhydrous dioxane |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Purification | Silica gel chromatography |

Q. How is the compound characterized to confirm its structural integrity?

Structural validation employs:

- Multinuclear NMR : ¹¹B NMR (quartz tube, δ ~30 ppm) confirms boron environment , while ¹⁹F NMR identifies fluorine substituents .

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., Cu Kα radiation at 89 K) .

- Melting point analysis : Cross-referenced with literature to assess purity .

Q. What are the primary research applications of this boronic ester?

The compound is used in:

- Suzuki-Miyaura cross-coupling : To synthesize biaryl structures in drug discovery .

- Material science : As a precursor for organic electronic materials due to its stable boron center .

Advanced Questions

Q. How can researchers optimize reaction yields in cross-coupling reactions using this boronic ester?

Yield optimization involves:

- Solvent selection : Anhydrous THF or dioxane minimizes hydrolysis .

- Catalyst screening : Testing Pd(OAc)₂ or SPhos ligands for sterically hindered substrates .

- Temperature gradients : Gradual heating (e.g., 60°C → 100°C) reduces side reactions .

Table 2: Catalyst Performance Comparison

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| Pd(dppf)Cl₂ | 85 | 95 |

| Pd(OAc)₂/SPhos | 78 | 92 |

Q. How do the ethoxy and difluoro substituents influence reactivity in cross-coupling?

- Electron-withdrawing fluoro groups reduce electron density at the boron center, slowing transmetallation but improving selectivity .

- Ethoxy groups enhance solubility in polar solvents, aiding homogeneous reaction conditions . Computational studies (DFT) can model substituent effects on transition states .

Q. How should discrepancies in reported melting points or spectral data be resolved?

- Repetition under controlled conditions : Ensure anhydrous synthesis and characterization .

- Cross-validation : Compare ¹H NMR (δ 1.3 ppm for pinacol methyl) and HRMS with independent labs .

- Literature benchmarking : Refer to crystallographic data (e.g., C–B bond length: ~1.57 Å) from reliable sources .

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

- Hammett parameters : Correlate substituent electronic effects with reaction rates .

- DFT calculations : Model transition states in Suzuki-Miyaura coupling to predict regioselectivity .

- Kinetic isotope effects (KIE) : Probe rate-determining steps in transmetallation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.